![molecular formula C16H13BrN2O3S2 B285446 N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B285446.png)
N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BTA-EG6 is a unique molecule that has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide functions by selectively binding to specific proteins and enzymes, thereby modulating their activity. The exact mechanism of action can vary depending on the specific protein or enzyme being studied, but typically involves the disruption or stabilization of protein-protein interactions.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the modulation of protein-protein interactions, enzyme activity, and cellular signaling pathways. This compound has also been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for future drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide is its ability to selectively bind to specific proteins and enzymes, making it a valuable tool for studying protein-protein interactions and enzyme kinetics. However, one limitation of this compound is its potential toxicity and off-target effects, which can complicate experimental results.
Zukünftige Richtungen
There are many potential future directions for the use of N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide in scientific research. One promising area of research is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the use of this compound in the study of protein-protein interactions in complex biological systems, such as the human microbiome. Overall, this compound is a valuable tool for researchers in various fields and has the potential to lead to important discoveries in the future.
Synthesemethoden
N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide can be synthesized using a multi-step process involving the reaction of 6-bromobenzothiazole with various other reagents. The exact method of synthesis can vary depending on the desired purity and yield of the final product, but typically involves a combination of organic chemistry techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide has been used in a variety of scientific research applications due to its ability to selectively bind to specific proteins and enzymes. One notable application of this compound is in the study of protein-protein interactions, where it can be used to selectively inhibit or activate specific interactions. This compound has also been used in the study of enzyme kinetics, where it can be used to measure the rate of enzyme activity.
Eigenschaften
Molekularformel |
C16H13BrN2O3S2 |
---|---|
Molekulargewicht |
425.3 g/mol |
IUPAC-Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide |
InChI |
InChI=1S/C16H13BrN2O3S2/c1-10-2-5-12(6-3-10)24(21,22)9-15(20)19-16-18-13-7-4-11(17)8-14(13)23-16/h2-8H,9H2,1H3,(H,18,19,20) |
InChI-Schlüssel |
QXYOMIZTUZMZQR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.